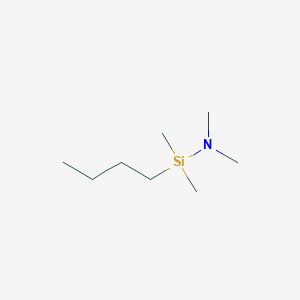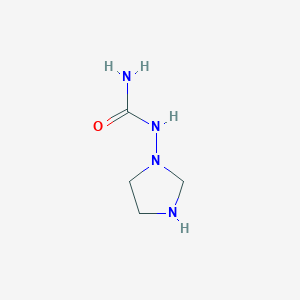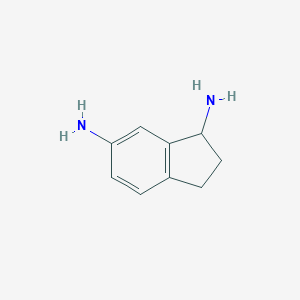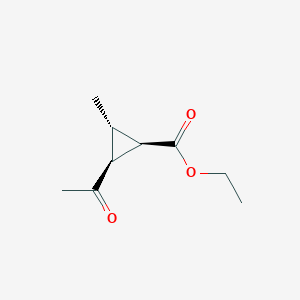
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI) is a chemical compound that has been widely studied in the scientific community. This compound has potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI) is not well understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory prostaglandins. Therefore, Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI) exhibits anti-inflammatory and analgesic properties.
Biochemische Und Physiologische Effekte
Studies have shown that Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI) has several biochemical and physiological effects. This compound has been found to inhibit the activity of COX-2 enzyme, which reduces the production of inflammatory prostaglandins. This, in turn, reduces inflammation and pain. Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI) has also been found to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI) is its anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of inflammation and pain. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer orally.
Zukünftige Richtungen
There are several future directions for research on Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI). One of the significant directions is to study the mechanism of action of this compound in more detail. This will help to identify the targets of this compound and develop more potent drugs for the treatment of inflammation and pain. Another future direction is to study the potential applications of Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI) in the treatment of cancer. This will help to develop new drugs for the treatment of cancer. Finally, future research can focus on improving the solubility of this compound, which will make it easier to administer orally.
Synthesemethoden
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI) can be synthesized through a multistep process. The first step involves the reaction of 2-methyl-3-oxobutanoic acid with ethyl diazoacetate. This reaction results in the formation of ethyl 2-acetyl-3-methylcyclopropanecarboxylate. The second step involves the reaction of the ethyl ester with zinc and acetic acid. This reaction results in the formation of Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI).
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI) has potential applications in various scientific research fields. One of the significant applications of this compound is in pharmaceuticals. Studies have shown that Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI) has anti-inflammatory and analgesic properties. This compound has also been found to inhibit the growth of cancer cells in vitro. Therefore, it has potential applications in cancer treatment.
Eigenschaften
CAS-Nummer |
189628-52-2 |
|---|---|
Produktname |
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI) |
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
ethyl (1R,2S,3S)-2-acetyl-3-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-4-12-9(11)8-5(2)7(8)6(3)10/h5,7-8H,4H2,1-3H3/t5-,7+,8+/m0/s1 |
InChI-Schlüssel |
XCNQVEKFJRXTMJ-UIISKDMLSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1[C@H]([C@@H]1C(=O)C)C |
SMILES |
CCOC(=O)C1C(C1C(=O)C)C |
Kanonische SMILES |
CCOC(=O)C1C(C1C(=O)C)C |
Synonyme |
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



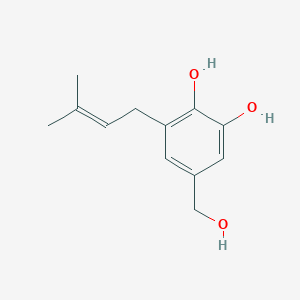
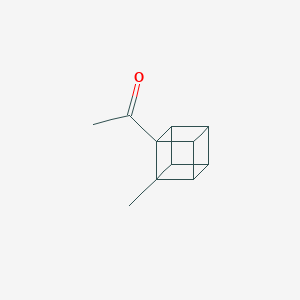
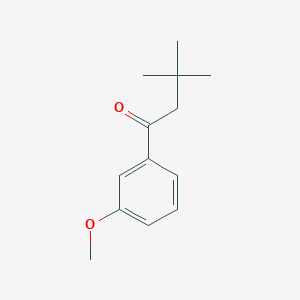
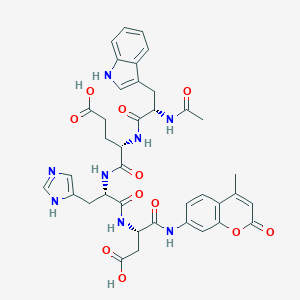
![7-[[[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl-(2-phenylethyl)amino]methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B69676.png)
![3-Methylfuro[3,2-c]pyridine](/img/structure/B69677.png)

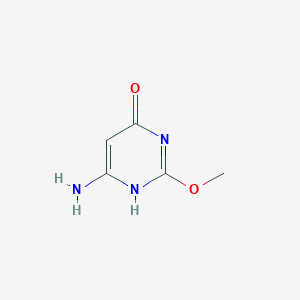
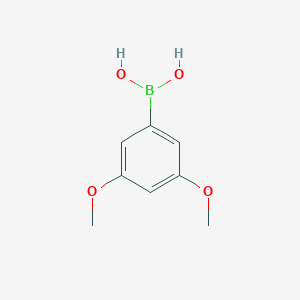
![4-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69689.png)
